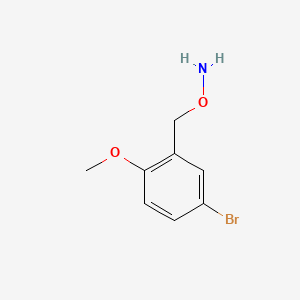
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-bromo-2-methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- typically involves the reaction of hydroxylamine with 5-bromo-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form covalent bonds with biological molecules, potentially altering their function. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- can be compared with other hydroxylamine derivatives:
Hydroxylamine, O-benzyl-: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
Hydroxylamine, O-(2-methoxybenzyl)-:
Hydroxylamine, O-(5-chloro-2-methoxybenzyl)-: Chlorine instead of bromine, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
23993-41-1 |
|---|---|
Molekularformel |
C8H10BrNO2 |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
CHONYXOIGVXXGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


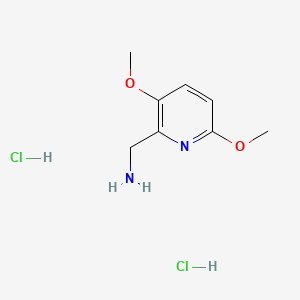
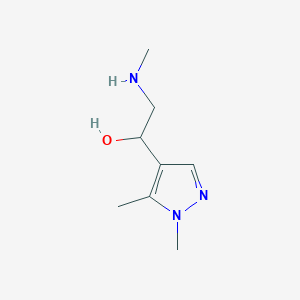
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
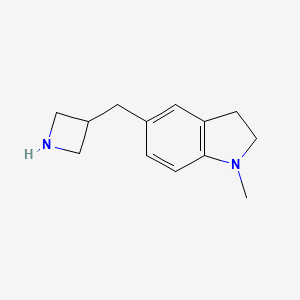
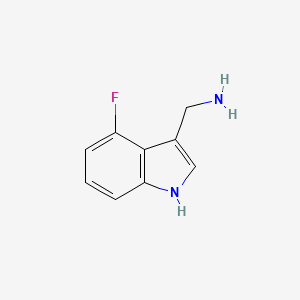

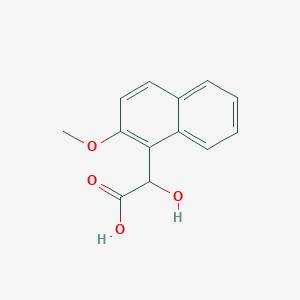
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
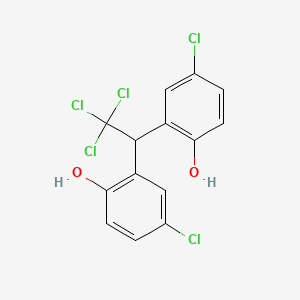

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)
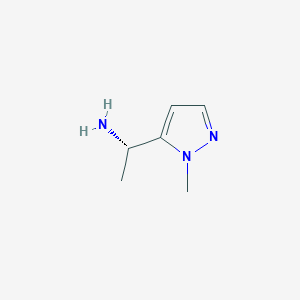
![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
